molecular formula C7H3Cl2N3 B173706 4,6-二氯吡啶并[3,2-d]嘧啶 CAS No. 175358-02-8

4,6-二氯吡啶并[3,2-d]嘧啶

货号: B173706
CAS 编号: 175358-02-8
分子量: 200.02 g/mol
InChI 键: FCNJEINFWXOLQY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4,6-Dichloropyrido[3,2-d]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by the presence of two chlorine atoms at the 4th and 6th positions of the pyrido[3,2-d]pyrimidine ring system. It has garnered significant interest in the field of medicinal chemistry due to its potential biological activities, including its role as an inhibitor of various enzymes and its potential anticancer properties .

科学研究应用

Anticancer Activity

4,6-Dichloropyrido[3,2-d]pyrimidine derivatives have been extensively studied for their anticancer properties. They exhibit potent activity against various cancer cell lines through multiple mechanisms:

  • Inhibition of Dihydrofolate Reductase (DHFR) : Compounds like Piritrexim, a derivative of pyrido[3,2-d]pyrimidine, are known DHFR inhibitors. DHFR plays a crucial role in DNA synthesis and cell proliferation, making it a target for cancer therapies .
  • HDAC and Mnk Dual Inhibition : Recent studies have synthesized 4,6-disubstituted derivatives that act as dual inhibitors of Histone Deacetylases (HDAC) and MNK kinases. These compounds show enhanced antiproliferative effects against prostate cancer cells (PC-3) by disrupting oncogenic signaling pathways .
  • Tyrosine Kinase Inhibition : Several derivatives have been identified as tyrosine kinase inhibitors, which are vital in regulating cell division and growth. This inhibition can lead to reduced tumor growth and improved therapeutic outcomes in cancers such as melanoma and urothelial carcinoma .

Enzyme Inhibition

The compound has shown promise in inhibiting various enzymes linked to disease progression:

  • Dihydrofolate Reductase (DHFR) : As mentioned earlier, inhibition of DHFR is crucial for the development of anti-cancer and anti-parasitic drugs. This pathway is targeted in treatments for cancers and certain infections .
  • Histone Deacetylases (HDAC) : The dual inhibition of HDAC alongside MNK enhances the potential for combating tumor growth by affecting gene expression related to cell cycle regulation and apoptosis .

Antimicrobial Properties

Some derivatives of 4,6-Dichloropyrido[3,2-d]pyrimidine have demonstrated antimicrobial activity against various pathogens. This includes:

  • Antiviral Activity : Certain compounds within this class are being investigated for their efficacy against viral infections by targeting viral replication mechanisms .
  • Antibacterial Effects : Research indicates that these compounds may inhibit bacterial protein synthesis, contributing to their antibacterial properties .

Other Therapeutic Uses

Beyond oncology and antimicrobial applications, 4,6-Dichloropyrido[3,2-d]pyrimidine has potential uses in:

  • Anti-inflammatory Agents : Some studies suggest that these compounds may possess anti-inflammatory properties that could be beneficial in treating chronic inflammatory diseases .
  • Neurological Applications : There is ongoing research into the effects of pyrido[3,2-d]pyrimidines on neurological disorders due to their ability to cross the blood-brain barrier and modulate neurotransmitter systems .

Case Studies

StudyApplicationFindings
Rashidi et al. (2016)AnticancerDeveloped new derivatives showing potent anticancer activity against various cell lines.
Zhang et al. (2020)HDAC/Mnk InhibitorsIdentified compounds with dual inhibitory action leading to significant antiproliferative effects on prostate cancer cells.
Grivsky et al. (2022)DHFR InhibitionDemonstrated effectiveness of Piritrexim in inhibiting DHFR with promising results in animal models for cancer treatment.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloropyrido[3,2-d]pyrimidine typically involves the cyclization of appropriate precursors followed by chlorination. One common method involves the cyclization of a precursor compound with triethylorthoformate to yield a ketone intermediate. This intermediate is then chlorinated using phosphorus oxychloride under reflux conditions to afford 4,6-Dichloropyrido[3,2-d]pyrimidine .

Industrial Production Methods

Industrial production methods for 4,6-Dichloropyrido[3,2-d]pyrimidine often involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient chlorinating agents and optimized reaction conditions to ensure high yield and purity of the final product .

化学反应分析

Types of Reactions

4,6-Dichloropyrido[3,2-d]pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridopyrimidine derivatives, which may have enhanced biological activity .

相似化合物的比较

Similar Compounds

    Pyrido[2,3-d]pyrimidine: This compound has a similar structure but differs in the position of the nitrogen atoms in the ring system.

    Pyrido[3,4-d]pyrimidine: Another structural isomer with potential biological activities.

Uniqueness

4,6-Dichloropyrido[3,2-d]pyrimidine is unique due to the specific positioning of the chlorine atoms, which enhances its ability to interact with certain enzymes. This structural feature distinguishes it from other pyridopyrimidine derivatives and contributes to its potential as a dual inhibitor of HDACs and Mnks .

生物活性

4,6-Dichloropyrido[3,2-d]pyrimidine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of two chlorine atoms at the 4th and 6th positions of the pyrido[3,2-d]pyrimidine ring system. Its potential therapeutic applications include roles as enzyme inhibitors and anticancer agents.

The biological activity of 4,6-Dichloropyrido[3,2-d]pyrimidine is primarily attributed to its interaction with various biological targets:

  • Inhibition of Enzymes : This compound has been shown to inhibit dihydrofolate reductase (DHFR) and several kinases, including those involved in cancer progression. Its structural modifications can enhance potency against these targets .
  • Multi-Targeting Agent : Recent studies indicate that it may inhibit amyloid beta aggregation, which is crucial in the context of neurodegenerative diseases such as Alzheimer’s disease. It exhibits dual inhibitory effects on both Abeta40 and Abeta42 aggregates .

Research Findings

Several studies have explored the biological activities and therapeutic potential of 4,6-Dichloropyrido[3,2-d]pyrimidine:

  • Neurodegenerative Diseases : The compound has shown promise in inhibiting amyloid beta aggregation, suggesting potential applications in treating Alzheimer’s disease .
  • Anticancer Activity : Research indicates that derivatives of this compound can inhibit cyclin-dependent kinases (CDKs), which are pivotal in cell cycle regulation. For example, compounds similar to 4,6-Dichloropyrido[3,2-d]pyrimidine have been studied for their ability to inhibit tumor growth in various cancer models .
  • Hepatitis C Treatment : It has also been investigated for its potential role in treating hepatitis C due to its ability to interact with viral proteins .

Data Table: Biological Activities of 4,6-Dichloropyrido[3,2-d]pyrimidine

Activity TypeTarget/PathwayReference
Enzyme InhibitionDihydrofolate Reductase (DHFR)
NeuroprotectionAmyloid Beta Aggregation
Anticancer ActivityCyclin-Dependent Kinases (CDKs)
Viral InhibitionHepatitis C Virus

Case Studies

  • Alzheimer's Disease : A study demonstrated that derivatives of 4,6-Dichloropyrido[3,2-d]pyrimidine could significantly reduce amyloid beta aggregation in vitro. This suggests a mechanism by which these compounds may exert neuroprotective effects .
  • Cancer Research : In a preclinical model of breast cancer, a derivative of this compound was shown to inhibit cell proliferation and induce apoptosis through CDK inhibition. This highlights its potential as a therapeutic agent in oncology .

属性

IUPAC Name

4,6-dichloropyrido[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2N3/c8-5-2-1-4-6(12-5)7(9)11-3-10-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCNJEINFWXOLQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1N=CN=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50442072
Record name 4,6-Dichloropyrido[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50442072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175358-02-8
Record name 4,6-Dichloropyrido[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50442072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 6-chloropyrido[3,2-d]pyrimidin-4(1H)-one (150 mg, 0.83 mmol) in POCl3 (2.0 mL) was added DIPEA (0.22 mL, 1.24 mmol) at room temperature. After stirring for 1 hour at 110° C., the reaction mixture was cooled to room temperature. The reaction mixture was concentrated in vacuo, and then diluted with water and extracted with dichlormethane. The combined organic layers were washed brine, dried over anhydrous Na2SO4, filtered and concentrated in vacuo. The residue was purified by column chromatography on SiO2 (Hex:EtOAc=10:1) to give 4,6-dichloropyrido[3,2-d]pyrimidine (120 mg, 73%) as a yellow solid. 1H-NMR (CDCl3, Varian 400 MHz) δ 7.87 (1H, d, J=8.8 Hz), 8.35 (1H, d, J=8.8 Hz), 9.14 (1H, s).
Quantity
150 mg
Type
reactant
Reaction Step One
Name
Quantity
0.22 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Huning's base (1.18 mL, 6.77 mmol) was added to a solution of 6-chloropyrido[3,2-d]pyrimidin-4(3H)-one (820 mg, 4.52 mmol) in POCl3 (8.42 mL, 90.0 mmol) at room temperature, and the reaction mixture was heated at 110° C. for 5 h. After cooled to room temperature, the excess POCl3 was removed by evaporation. Toluene was added to the residue, and the azeotrope was removed under reduced pressure. DCM was poured into the residue, and the suspension was treated carefully with aq. NaHCO3 at 0° C. to pH 7˜9. The insoluble solid was filtered off, and the filtrate was extracted with DCM. The combined organic layers were dried over Na2SO4, filtered, and concentrated in vacuo. The residue was purified by column chromatography (DCM:EtOAc=10:1) to give 4,6-dichloropyrido[3,2-d]pyrimidine (780 mg, 86%) as a pale yellow solid. 1H-NMR (CDCl3, Varian 400 MHz) δ 7.86 (1H, d, J=8.8 Hz), 8.34 (1H, d, J=8.8 Hz), 9.14 (1H, s). m/z=199.01 [M+1]+.
[Compound]
Name
base
Quantity
1.18 mL
Type
reactant
Reaction Step One
Quantity
820 mg
Type
reactant
Reaction Step One
Name
Quantity
8.42 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

To a mixture of 6-chloro-pyrido[3,2-d]pyrimidin-4(3H)one (3.0 g, 16.5 mmole) and N,N-diisopropylethylamine (9 ml, 50 mmole) in toluene (150 ml), was added POCl3 (4.7 ml, 50 mmol). The resulting reaction mixture was refluxed for 1.5 hour. After cooling to room temperature, the solvent was removed under reduced pressure. The residue was dissolved in dichloromethane (200 ml) and washed with cold water till pH=6-7. The organic phase was dried over MgSO4, filtrated and concentrated under reduced pressure to yield crude 4,6-dichloro-pyrido[3,2-d]pyrimidine which was not purified but used as such for further reactions.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
4.7 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,6-Dichloropyrido[3,2-d]pyrimidine
Reactant of Route 2
4,6-Dichloropyrido[3,2-d]pyrimidine
Reactant of Route 3
4,6-Dichloropyrido[3,2-d]pyrimidine
Reactant of Route 4
Reactant of Route 4
4,6-Dichloropyrido[3,2-d]pyrimidine
Reactant of Route 5
4,6-Dichloropyrido[3,2-d]pyrimidine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。